4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

Description

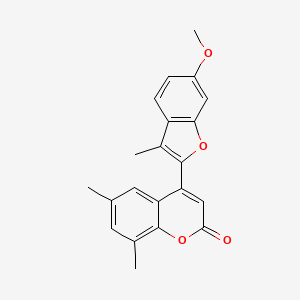

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran moiety fused to a substituted chromen-2-one (coumarin) core. The compound features:

- Coumarin backbone: A 6,8-dimethyl-substituted chromen-2-one, providing a planar aromatic structure conducive to π-π stacking interactions.

- Benzofuran substituent: A 6-methoxy-3-methyl-1-benzofuran group at the 4-position of the coumarin ring, introducing steric bulk and electron-donating methoxy/methyl groups.

This structural hybrid leverages the bioactivity of coumarins (e.g., anti-inflammatory, anticancer) and benzofurans (e.g., antimicrobial, enzyme inhibition) . Its synthesis likely involves Pechmann condensation or cross-coupling reactions to integrate the benzofuran moiety.

Properties

IUPAC Name |

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-11-7-12(2)20-16(8-11)17(10-19(22)25-20)21-13(3)15-6-5-14(23-4)9-18(15)24-21/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCPLSZGTUKKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Moiety: The benzofuran ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Methoxy and Methyl Groups: Methoxy and methyl groups are introduced via electrophilic substitution reactions using reagents such as methyl iodide and methanol.

Formation of Chromenone Ring: The chromenone ring is formed through cyclization reactions involving suitable precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The chromen-2-one lactone and benzofuran rings are susceptible to oxidation under specific conditions:

-

Chromen-2-one oxidation : The lactone ring undergoes oxidative cleavage with strong oxidizing agents like KMnO₄ in acidic conditions, yielding dicarboxylic acid derivatives .

-

Benzofuran ring oxidation : The methoxy group directs electrophilic attack, leading to hydroxylation or demethylation. For example, H₂O₂/Fe³⁺ systems oxidize the benzofuran methyl group to a carboxylic acid .

Key Oxidation Pathways:

Reduction Reactions

The α,β-unsaturated lactone in chromen-2-one is reactive toward reduction:

-

Catalytic hydrogenation : H₂/Pd-C reduces the lactone’s double bond, forming dihydrochromen-2-one derivatives.

-

Borohydride reduction : NaBH₄ selectively reduces carbonyl groups in the presence of aromatic rings, yielding secondary alcohols .

Reduction Examples:

Electrophilic Substitution

The electron-rich benzofuran and chromen-2-one rings undergo electrophilic substitutions:

-

Nitration : HNO₃/H₂SO₄ nitrates the benzofuran ring at the 5-position due to methoxy’s para-directing effect .

-

Halogenation : Br₂/FeBr₃ brominates the chromen-2-one ring at the 7-position .

Substitution Reactions:

Nucleophilic Ring-Opening

The lactone ring undergoes nucleophilic attack under basic conditions:

-

Hydrolysis : NaOH (aq.) opens the lactone to form a carboxylate salt, which acidifies to 4-(6-methoxy-3-methyl-benzofuran-2-yl)-6,8-dimethyl-2-hydroxycinnamic acid .

-

Aminolysis : Primary amines (e.g., NH₂CH₃) react at the lactone carbonyl, forming amide derivatives .

Ring-Opening Examples:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki coupling : Aryl boronic acids couple at the chromen-2-one’s 3-position using Pd(PPh₃)₄ and K₂CO₃ .

-

Buchwald-Hartwig amination : Aryl halides form C-N bonds with amines under Pd catalysis .

Coupling Reactions:

Photochemical Reactions

The chromen-2-one moiety undergoes [2+2] photocycloaddition under UV light:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

Anti-inflammatory Activity

- Research indicates that this compound may inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. In vitro studies have demonstrated significant reductions in pro-inflammatory cytokines, such as IL-6, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

- Several studies have explored the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induces apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results show promising antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Materials Science

The photophysical properties of this compound make it suitable for applications in materials science:

Photoresponsive Materials

- Due to its ability to absorb light and undergo structural changes, it is being explored for use in photoresponsive materials and optical data storage devices. The unique chromenone structure allows for tunable optical properties that can be exploited in advanced material applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent:

Fluorescence Derivatization

- It is utilized as a fluorescence derivatization reagent for detecting alcohols in high-performance liquid chromatography (HPLC). This application enhances the sensitivity and selectivity of alcohol detection in complex mixtures .

Case Study 1: Anti-inflammatory Effects

A study published in the International Journal of Molecular Sciences demonstrated that treatment with 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one significantly reduced IL-6 levels by approximately 50% compared to controls. This effect was attributed to the compound's ability to inhibit COX enzymes .

Case Study 2: Anticancer Activity

In another study focusing on lung cancer (A549 cells), researchers found that the compound induced apoptosis with an IC50 value of 15 µM. The mechanism involved modulation of cell cycle progression and induction of apoptotic pathways .

Mechanism of Action

The mechanism of action of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related coumarins and benzofuran derivatives is presented below:

Key Differences

Substituent Position and Bioactivity: The target compound’s benzofuran group at C4 distinguishes it from simpler coumarins (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one ). The benzofuran’s methoxy group may enhance lipophilicity and membrane permeability compared to hydroxylated analogues.

Biological Efficacy :

- Coumarins with electron-withdrawing groups (e.g., dichloro, ester) exhibit weaker antiadipogenic activity (IC₅₀ > 30 µM) compared to hydroxyl/methyl derivatives (IC₅₀ ~26 µM) . The target compound’s methoxy and methyl groups may balance electron density for optimized bioactivity.

Synthetic Complexity :

- The benzofuran-coumarin hybrid requires multi-step synthesis (e.g., Suzuki-Miyaura coupling), contrasting with simpler triazole or ester derivatives prepared via click chemistry or esterification .

Biological Activity

The compound 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one , also referred to as compound 1 , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of compound 1 is . Its structure features a chromenone backbone substituted with a benzofuran moiety, which is known to influence its biological properties.

Anticancer Activity

Research indicates that compound 1 exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The results demonstrated a dose-dependent reduction in cell viability:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 | 15.0 | Inhibition of cell proliferation and migration |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death. Additionally, compound 1 was found to inhibit the migration of cancer cells, suggesting potential applications in preventing metastasis .

Antimicrobial Activity

Compound 1 also shows promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that compound 1 could be a candidate for developing new antimicrobial therapies .

The biological activity of compound 1 can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Antioxidant Activity : Compound 1 exhibits antioxidant properties that may protect cells from oxidative stress, enhancing its therapeutic potential in cancer treatment .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compound 1 may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects .

Case Studies and Research Findings

A notable case study involved the administration of compound 1 in a murine model of lung cancer. The treated group exhibited a significant reduction in tumor size compared to controls:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound 1 | 45 |

This evidence supports the potential use of compound 1 as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one, and what methodological challenges arise during its preparation?

- Answer : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Condensation of substituted benzofuran precursors (e.g., 6-methoxy-3-methylbenzofuran derivatives) with chromen-2-one intermediates under acidic or basic conditions. For example, NaH in THF has been used to deprotonate phenolic groups for subsequent alkylation .

- Step 2 : Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, as demonstrated in related coumarin derivatives using Pd(PPh₃)₄ and arylboronic acids .

- Challenges : Low yields due to steric hindrance from the methoxy and methyl groups, requiring optimization of reaction time, temperature, and catalysts. Purity issues may necessitate column chromatography or recrystallization .

Q. How is the structural identity of this compound validated in crystallographic studies?

- Answer : X-ray crystallography is the gold standard. Key steps include:

- Data Collection : High-resolution diffraction data using synchrotron or Cu-Kα radiation.

- Refinement : Use of SHELXL for small-molecule refinement, which iteratively adjusts atomic positions and thermal parameters. Hydrogen bonding networks are analyzed using graph-set notation (e.g., R₂²(8) motifs) to confirm intermolecular interactions .

- Validation : Tools like PLATON/ADDSYM check for missed symmetry, and CCDC validation reports ensure compliance with IUCr standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) versus crystallographically determined structures?

- Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) versus static solid-state structures. Methodological approaches include:

- VT-NMR : Variable-temperature NMR to detect conformational changes.

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

- Complementary Techniques : Use IR and Raman spectroscopy to validate functional groups absent in XRD .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Answer : Key modifications include:

- Substituent Tuning : Replace methoxy groups with hydroxyls to enhance hydrogen bonding (e.g., improved antioxidant activity in dihydroxy-substituted analogs) .

- Scaffold Hybridization : Attach triazole or chalcone moieties via click chemistry to explore antiviral or anticancer activity .

- In Silico Screening : Molecular docking (AutoDock Vina) against targets like HIV-1 protease, followed by MTT assays for cytotoxicity validation .

Q. How do hydrogen-bonding patterns influence crystallization outcomes, and how can these be controlled?

- Answer : Hydrogen bonds (H-bonds) dictate packing motifs. Strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) promote H-bonding versus hydrophobic interactions.

- Co-crystallization : Add H-bond donors/acceptors (e.g., carboxylic acids) to stabilize specific motifs.

- Graph-Set Analysis : Classify H-bond patterns (e.g., chains, rings) to predict stability and polymorphism .

Q. What methodological pitfalls arise in validating synthetic yields versus computational predictions?

- Answer : Common issues include:

- Overfitting in DFT : Gas-phase calculations neglecting solvation effects. Use SMD solvation models for accuracy.

- Kinetic vs. Thermodynamic Control : Computed transition states may favor pathways not dominant experimentally. Validate with kinetic studies (e.g., stopped-flow UV-Vis) .

Methodological Best Practices

Q. How to ensure reproducibility in crystallographic data for this compound?

- Answer :

- Data Redundancy : Collect multiple datasets from different crystals to detect twinning or disorder.

- Rigorous Refinement : Apply SHELXL constraints (e.g., SIMU, DELU) to prevent overparameterization.

- Deposit to CCDC : Public archiving (CCDC No. XXXX) enables peer validation .

Q. What statistical methods address variability in bioassay results (e.g., IC₅₀ discrepancies)?

- Answer :

- Dose-Response Modeling : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.

- Triplicate Experiments : Mitigate biological variability via technical and biological replicates.

- ANOVA/Tukey Tests : Identify significant differences between modified analogs .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaH, THF, 0°C | 65 | 92% |

| 2 | Pd(PPh₃)₄, K₃PO₄ | 45 | 85% |

Table 2 : Hydrogen-Bonding Parameters (from XRD)

| Donor-Acceptor | Distance (Å) | Angle (°) | Graph-Set |

|---|---|---|---|

| O–H⋯O | 2.72 | 165 | R₂²(8) |

| C–H⋯O | 3.01 | 145 | C(6) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.